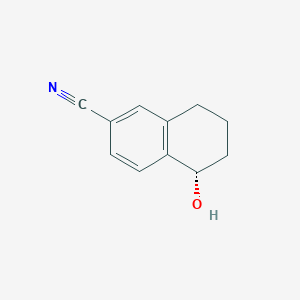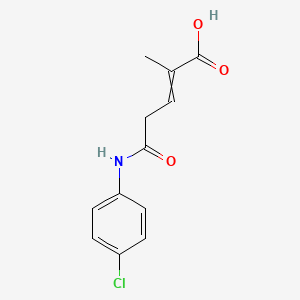
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid is an organic compound that features a chloroaniline moiety attached to a pentenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid typically involves the reaction of 4-chloroaniline with a suitable precursor that provides the pentenoic acid moiety. One common method involves the nucleophilic substitution of 4-chloroaniline with a halogenated pentenoic acid derivative under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chloroanilino)quinoline: Known for its anticancer properties.
3,5-Dichloro-N-(4-chlorophenyl)benzamide: Used in various chemical applications.
Uniqueness
5-(4-Chloroanilino)-2-methyl-5-oxopent-2-enoic acid is unique due to its specific structural features that confer distinct chemical reactivity and potential biological activity. Its combination of a chloroaniline moiety with a pentenoic acid backbone makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
917614-33-6 |
|---|---|
Molekularformel |
C12H12ClNO3 |
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
5-(4-chloroanilino)-2-methyl-5-oxopent-2-enoic acid |
InChI |
InChI=1S/C12H12ClNO3/c1-8(12(16)17)2-7-11(15)14-10-5-3-9(13)4-6-10/h2-6H,7H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
WPFRQGLCOPWVFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(=O)NC1=CC=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
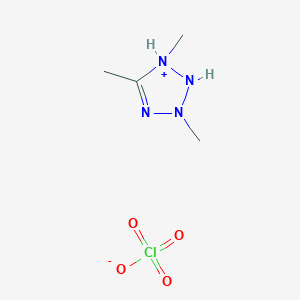

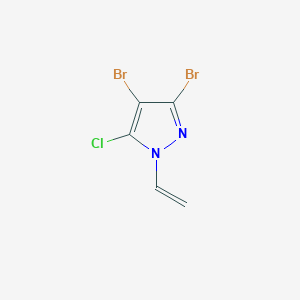
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
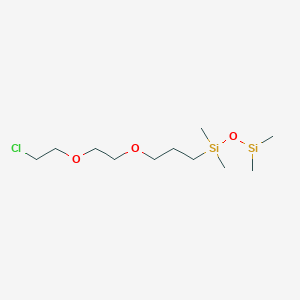

![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)


